9,10-Dihydro-9,10-ethanoanthracene-11,12-dione
Overview
Description
9,10-Dihydro-9,10-ethanoanthracene-11,12-dione: is an organic compound with the molecular formula C16H10O2. It is a derivative of anthracene, characterized by the presence of an ethano bridge between the 9 and 10 positions, and two ketone groups at the 11 and 12 positions. This compound is known for its rigid structure and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione typically involves the Diels-Alder reaction, where anthracene reacts with maleic anhydride to form the adduct. This adduct is then subjected to oxidation to yield the desired compound. The reaction conditions often include the use of solvents like xylene and catalysts such as activated carbon to promote the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethano bridge allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and activated carbon are commonly used as oxidants and promoters, respectively.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the ketone groups.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include anthraquinone derivatives, alcohols, and substituted anthracene compounds .
Scientific Research Applications
Chemistry: In chemistry, 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione is used as a building block for the synthesis of more complex organic molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: Its derivatives are studied for their anticancer and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione involves its interaction with molecular targets through its ketone groups and ethano bridge. These functional groups enable the compound to participate in hydrogen bonding, charge transfer, and other interactions with biological molecules. The pathways involved include oxidative stress response and enzyme inhibition, which contribute to its biological activity .
Comparison with Similar Compounds
9,10-Dihydroanthracene: Lacks the ethano bridge and ketone groups, making it less reactive in certain chemical reactions.
Anthraquinone: Contains two ketone groups but lacks the ethano bridge, resulting in different chemical properties and reactivity.
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of ketones, leading to different applications and reactivity.
Uniqueness: 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione is unique due to its combination of the ethano bridge and ketone groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETMKDPWKAPGCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(=O)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330712 | |
Record name | NSC299888 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22612-93-7 | |
Record name | NSC299888 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC299888 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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